molecular formula C7H9NO2 B1357080 2-(Pyridin-2-yloxy)ethanol CAS No. 56446-64-1

2-(Pyridin-2-yloxy)ethanol

Cat. No.: B1357080
CAS No.: 56446-64-1
M. Wt: 139.15 g/mol
InChI Key: RKBOVIXFWKGJLG-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yloxy)ethanol is an organic compound that features a pyridine ring attached to an ethoxy group

Mechanism of Action

Target of Action

The primary target of 2-(Pyridin-2-yloxy)ethanol is carboxylic acids, specifically methacrylic acid (MAA). It acts as a protecting group for these acids, which can be selectively removed after polymerization .

Mode of Action

This compound interacts with its targets by forming a protective layer around the carboxylic acids. This protective layer can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C . It is stable under acidic conditions and resists catalytic hydrogenolysis .

Biochemical Pathways

The compound affects the polymerization pathway of methacrylic acid. After the polymerization process, the this compound protective group can be readily cleaved by chemical or thermal treatment, yielding poly(methacrylic acid) segments .

Pharmacokinetics

Its stability under acidic conditions and resistance to catalytic hydrogenolysis suggest that it may have good stability and resistance to metabolic breakdown .

Result of Action

The result of this compound’s action is the formation of poly(methacrylic acid) segments after the removal of the protective group. This process allows for controlled polymerization of methacrylic acid .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. It is stable under acidic conditions and can be removed under alkaline conditions or at temperatures at or above 110 °C .

Biochemical Analysis

Biochemical Properties

2-(Pyridin-2-yloxy)ethanol plays a significant role in biochemical reactions, particularly as a protecting group for carboxylic acids. It can be selectively removed under specific conditions, making it useful in synthetic chemistry . This compound interacts with enzymes and proteins involved in these reactions, such as those catalyzing the cleavage of protecting groups. The nature of these interactions often involves the formation of stable intermediates that can be subsequently removed under alkaline or thermal conditions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are still under investigation. It is known to influence cell function by acting as a protecting group in synthetic pathways, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in protecting carboxylic acids can impact the synthesis of proteins and other biomolecules, thereby influencing cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group for carboxylic acids, forming stable intermediates that can be cleaved under alkaline or thermal conditions . This mechanism involves the inhibition or activation of enzymes responsible for the cleavage of protecting groups, leading to changes in gene expression and other cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly in terms of its stability and degradation. The compound is stable under acidic conditions but can be selectively removed under alkaline or thermal conditions . Long-term studies have shown that it remains effective as a protecting group for extended periods, but its stability can be compromised under specific conditions, leading to degradation and loss of function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it functions effectively as a protecting group without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the protection and subsequent cleavage of carboxylic acids. It interacts with enzymes such as esterases and hydrolases, which facilitate its removal under specific conditions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can exert its protective effects . The distribution of the compound can affect its localization and accumulation, influencing its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its role as a protecting group. It is directed to specific compartments or organelles where it can protect carboxylic acids during synthetic processes . Targeting signals and post-translational modifications may also play a role in directing the compound to its site of action, affecting its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yloxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-hydroxypyridine with ethylene oxide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_4\text{N}\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_5\text{H}_4\text{N}\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

    Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Pyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives.

    Esterification: Pyridine-2-yloxy ethyl esters.

Scientific Research Applications

2-(Pyridin-2-yloxy)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    2-(Pyridin-2-yl)ethanol: Similar structure but lacks the ethoxy group.

    2-(Pyridin-2-yl)methanol: Contains a methanol group instead of an ethoxy group.

    2-(Pyridin-2-yl)acetic acid: Features a carboxylic acid group instead of an ethoxy group.

Uniqueness: 2-(Pyridin-2-yloxy)ethanol is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-pyridin-2-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBOVIXFWKGJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480880
Record name 2-(2-hydroxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56446-64-1
Record name 2-(2-hydroxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylene glycol (30.1 g, 484 mmol), 2-chloropyridine (10.0 g, 88 mmol), powdered potassium hydroxide (9.9 g, 176.13 mmol), and 18-crown-6 ether (9.3 g, 35 mmol) were dissolved in anhydrous toluene (500 mL) under a N2 atmosphere. The reaction mixture was stirred vigorously and heated to reflux. After 48 h, the reaction reached 50% conversion. The reaction mixture was concentrated in vacuo to approximately 100 mL volume then diluted with water (100 mL). After stirring for 0.5 h, the organic layer was separated and the aqueous layer was extracted with CH2Cl2. The organic extracts were combined, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by Jones column chromatography (100% hexanes to 50% ethyl acetate/hexanes) to give 2-(pyridin-2-yloxy)ethanol as a dark brown oil containing 15% w/w of 18-crown-6 ether. 1H NMR (d6-DMSO, 400 MHz): δ 8.14 (ddd, J=5.0, 2.0, 1.2 Hz, 1H), 7.68 (ddd, J=9.4, 7.2, 2.4 Hz, 1H), 6.95 (ddd, J=8.0, 4.8, 1.2 Hz, 1H), 6.80 (ddd, J=8.4, 1.0, 1.0 Hz, 1H), 4.83 (t, J=5.6 Hz, 1H), 4.26 (t, J=5.2 Hz, 2H), 3.70 (dt, J=10.4, 5.2 Hz, 2H).
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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